molecular formula C5H11ClN2O B1473680 N-methylazetidine-3-carboxamide hydrochloride CAS No. 864248-69-1

N-methylazetidine-3-carboxamide hydrochloride

Cat. No. B1473680
M. Wt: 150.61 g/mol
InChI Key: JOPDTVIPUIZIFO-UHFFFAOYSA-N
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Description

“N-methylazetidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 864248-69-1 . It has a molecular weight of 150.61 and its linear formula is C5H11CLN2O . The compound is typically used in laboratory settings and for the manufacture of chemical compounds .


Physical And Chemical Properties Analysis

“N-methylazetidine-3-carboxamide hydrochloride” is a white solid . It has a molecular weight of 150.61 . The compound should be stored at room temperature .

Scientific Research Applications

NNMT Inhibitors for Treating Diabetes

N-methylazetidine-3-carboxamide hydrochloride analogues have been investigated for their potential as nicotinamide N-methyltransferase (NNMT) inhibitors, targeting metabolic disorders such as type 2 diabetes mellitus (T2DM) and metabolic syndrome. NNMT plays a role in the methylation of nicotinamide, affecting various metabolic pathways. Inhibitors of NNMT have been shown to improve insulin sensitivity and reduce adipose tissue inflammation, making them promising candidates for diabetes treatment and possibly for chronic kidney disease as well. The research highlights the synthesis and characterization of novel compounds with NNMT inhibitory activity, suggesting a new avenue for therapeutic intervention in metabolic disorders (Sabnis, 2021).

Glycosidase Inhibitory Activity

Research on N-methylated azetidine derivatives synthesized from D-glucose has demonstrated significant inhibitory activity against amyloglucosidase from Aspergillus niger. These findings are relevant for the development of novel therapeutics targeting carbohydrate-processing enzymes, which play critical roles in various biological processes including disease progression. Such compounds may offer a basis for the development of new drugs for diseases related to enzyme malfunction or overactivity (Lawande et al., 2015).

Antimicrobial Activity

Another area of interest is the synthesis and antimicrobial activity of derivatives related to N-methylazetidine-3-carboxamide hydrochloride. Compounds such as N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and evaluated for their antimicrobial properties. Some of these synthesized compounds have shown promising activity against a range of microbial pathogens, indicating potential applications in the development of new antimicrobial agents (Gein et al., 2015).

Safety And Hazards

“N-methylazetidine-3-carboxamide hydrochloride” is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-methylazetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPDTVIPUIZIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylazetidine-3-carboxamide hydrochloride

CAS RN

864248-69-1
Record name N-methylazetidine-3-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of crude 1-benzhydrylazetidine-3-carboxylic acid methylamide (2.72 g) in methanol (200 ml) were added hydrochloric acid (3.0 ml) and 20% palladium hydroxide carbon (1.0 g), followed by stirring under hydrogen atmosphere (0.40 MPa) for 5 hours. The reaction mixture was filtered to remove the catalyst, which was washed with methanol, and the filtrate was concentrated. To the resultant residue was added hexane, allowed to stand for a while, the supernatant was removed using a pipette. The remain was evaporated to provide a crude product of azetidine-3-carboxylic acid methylamide hydrochloride (ESI-MS (m/z): 115[M+H]+). To the crude product was added water (20 ml), followed by stirring in an ice water bath, and to the reaction mixture were added tetrahydrofuran (10 ml), di-tert-butyl dicarbonate (2.34 g) and sodium hydrogencarbonate (2.25 g), followed by stirring at room temperature for 12.5 hours. The reaction mixture was partitioned between ethyl acetate (200 ml) and brine (50 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography (eluent; heptane:ethyl acetate=1:1 to 1:2, ethyl acetate, then ethyl acetate:methanol=10:1 to 5:1) to provide the titled compound (696 mg) as colorless crystals.
Name
1-benzhydrylazetidine-3-carboxylic acid methylamide
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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